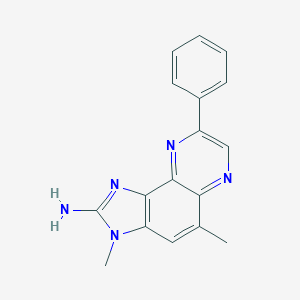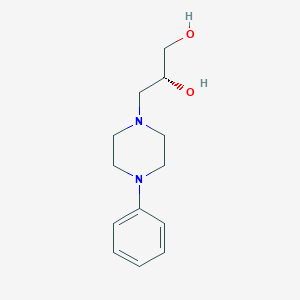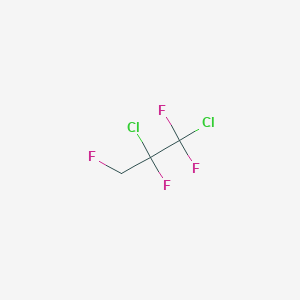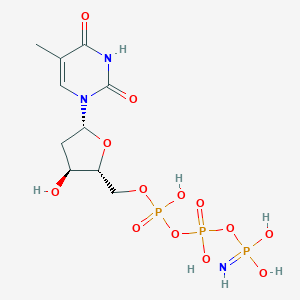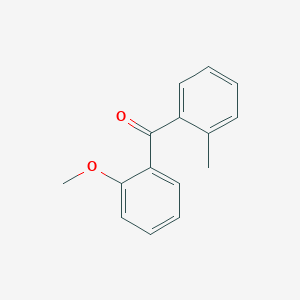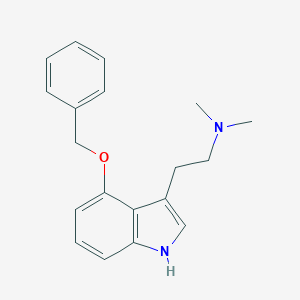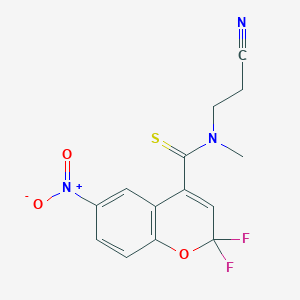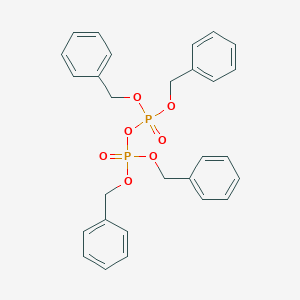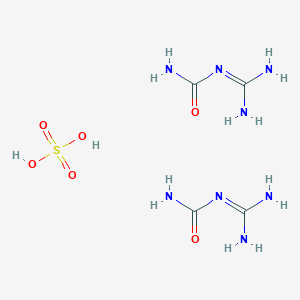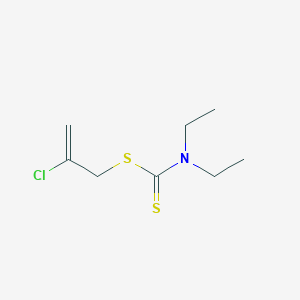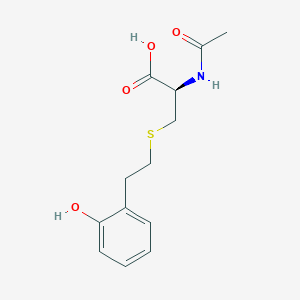
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine, also known as NACET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NACET is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to inhibit the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has also been shown to improve mitochondrial function, which plays a crucial role in cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its low toxicity, making it a safe compound for use in lab experiments. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine. One area of interest is the potential use of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine and its potential therapeutic applications. Finally, the development of more effective formulations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine with improved solubility could help to overcome some of the limitations of the compound in lab experiments.
Synthesemethoden
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine can be synthesized through a multi-step process involving the reaction of L-cysteine with 2-bromoethyl phenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
152155-79-8 |
|---|---|
Produktname |
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine |
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
VNJQKYBUNWVPHD-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1O)C(=O)O |
SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
Synonyme |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



